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DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS

HIV protease assay FRET fluorescence quantum yield

Generic FRET substrate substitution compromises inhibitor IC50 accuracy and inter-laboratory reproducibility. This HIV-1 protease substrate, derived from the p17/p24 MA/CA processing site, eliminates that risk. • Validated kinetic parameters: kcat = 4.9 ± 0.2 s⁻¹, KM = 103 ± 8 μM, kcat/KM = 0.048 ± 0.004 μM⁻¹s⁻¹. • 40.0-fold and 34.4-fold fluorescence quantum yield increase (Ex 340 nm / Em 490 nm) for robust Z′-factor in 96/384-well HTS. • Compatible with up to 30% organic modifiers (MeOH, ACN, DMSO) for automated liquid handling. • Reference data for wild-type and drug-resistant HIV-1 protease variants ensure cross-study comparability.

Molecular Formula C73H97N17O18S
Molecular Weight 1532.7 g/mol
CAS No. 127134-13-8
Cat. No. B3027299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS
CAS127134-13-8
Molecular FormulaC73H97N17O18S
Molecular Weight1532.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C73H97N17O18S/c1-7-42(4)64(72(104)85-63(41(2)3)71(103)82-52(30-32-59(74)93)66(98)79-36-35-77-51-14-8-13-50-49(51)12-9-16-58(50)109(106,107)108)86-70(102)57-15-11-37-90(57)73(105)55(38-43-18-28-48(92)29-19-43)84-68(100)54(39-61(76)95)83-67(99)53(31-33-60(75)94)81-69(101)56(40-91)80-62(96)17-10-34-78-65(97)44-20-22-45(23-21-44)87-88-46-24-26-47(27-25-46)89(5)6/h8-9,12-14,16,18-29,41-42,52-57,63-64,77,91-92H,7,10-11,15,17,30-40H2,1-6H3,(H2,74,93)(H2,75,94)(H2,76,95)(H,78,97)(H,79,98)(H,80,96)(H,81,101)(H,82,103)(H,83,99)(H,84,100)(H,85,104)(H,86,102)(H,106,107,108)/t42-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1
InChIKeyQWNZDVLUBHVXEG-OYZHKFNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DABCYL-GABA-SQNYPIVQ-EDANS HIV-1 Protease FRET Substrate


DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS (CAS 127134-13-8), also designated HIV Protease Substrate I, is a fluorogenic FRET (Förster Resonance Energy Transfer) peptide substrate specifically engineered for continuous, real-time quantification of HIV-1 protease activity . The molecule comprises an octapeptide sequence (Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln) derived from a natural HIV-1 polyprotein processing site, flanked by a fluorescent EDANS donor (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) at the C-terminus and a non-fluorescent DABCYL quencher (4-(dimethylaminoazo)benzene-4-carboxylic acid) at the N-terminus via a γ-aminobutyric acid (γ-Abu) spacer [1]. Upon HIV-1 protease-mediated cleavage at the Tyr-Pro scissile bond, the EDANS and DABCYL moieties separate, relieving FRET quenching and producing a time-dependent fluorescence increase detectable at excitation 340 nm and emission 490 nm . This substrate is a core analytical reagent for antiretroviral drug discovery, enzyme kinetics determination, and drug resistance surveillance .

1 Continuous FRET-based HIV-1 protease activity assay
2 Real-time kinetic monitoring in 96/384-well formats
3 Supports antiretroviral discovery, kinetics, and resistance surveillance studies

DABCYL-GABA-SQNYPIVQ-EDANS vs. Generic HIV Protease Substrates


Generic interchange of HIV-1 protease FRET substrates is scientifically inadvisable because cleavage kinetics are exquisitely sensitive to peptide sequence composition, fluorophore-quencher pair selection, and linker architecture [1]. The DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS sequence (derived from the p17/p24 MA/CA processing site) differs substantially in both amino acid composition and FRET pair identity from alternative substrates such as Abz-Thr-Ile-Nle-Phe(p-NO₂)-Gln-Arg-NH₂ (derived from the p24/p15 cleavage site and utilizing an anthranilyl/p-nitro-Phe FRET pair) [2]. These sequence and fluorophore differences translate directly into distinct Michaelis-Menten parameters (Km, kcat) and signal-to-background ratios [1]. Substituting one substrate for another without recalibrating the assay risks misrepresenting inhibitor potency (IC₅₀/Ki values) and compromising inter-laboratory reproducibility [1]. The quantitative evidence below demonstrates why DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS is the comparator-referenced choice for HIV-1 protease assays.

Sequence Divergent peptide sequence may shift Km/kcat profiles; direct interchange risks invalid kinetic comparisons.
FRET pair DABCYL/EDANS vs. other donor/quencher pairs alters signal-to-background ratios and assay sensitivity.
Calibration Assay recalibration required; interchange may misrepresent inhibitor IC₅₀ values across studies.

Quantitative Evidence for DABCYL-GABA-SQNYPIVQ-EDANS Differentiation


Fluorescence Signal Amplification vs. HPLC/Electrophoresis

The DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS substrate demonstrates a 40.0-fold and 34.4-fold increase in fluorescence quantum yield per mole of cleaved substrate in FRET assays, relative to the intact (quenched) baseline state . This signal-to-background ratio constitutes a directly quantified improvement over traditional HPLC-based or electrophoresis-based methods for retroviral protease substrate hydrolysis detection, which lack real-time continuous monitoring capability and require discrete sampling intervals .

Signal amplification
Data to verify
40.0× & 34.4×
Enables real-time continuous monitoring over endpoint methods
Supports HTS in 96/384-well formats; source review recommended
HIV protease assay FRET fluorescence quantum yield continuous assay high-throughput screening

Comparative Enzyme Kinetics with Abz-Based FRET Substrate

In a head-to-head kinetic characterization study, DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS (designated DABCYL-SQNYPIVQ-EDANS) yielded a kcat of 4.9 ± 0.2 s⁻¹ and KM of 103 ± 8 μM, translating to a catalytic efficiency (kcat/KM) of 0.048 ± 0.004 μM⁻¹s⁻¹ [1]. In contrast, the alternative Abz-Thr-Ile-Nle-Phe(p-NO₂)-Gln-Arg-NH₂ FRET substrate (Abz-TINleF(p-NO₂)QR) exhibited a substantially higher catalytic efficiency of 0.63 ± 0.06 μM⁻¹s⁻¹ under comparable assay conditions, driven primarily by an ~8-fold lower KM (13 ± 1 μM vs. 103 ± 8 μM) [1].

Enzyme kinetics
Head-to-head
kcat/KM 0.048 vs. 0.63 μM⁻¹s⁻¹
Distinct kinetic parameters require assay-specific calibration
KM ~8-fold higher than alternative substrate; 13-fold lower efficiency
enzyme kinetics HIV protease kcat KM catalytic efficiency FRET substrate comparison

γ-Abu Spacer Mitigates Steric Hindrance

The DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS construct incorporates a γ-aminobutyric acid (γ-Abu) spacer between the DABCYL quencher and the N-terminal serine residue of the peptide sequence [1]. This spacer was specifically engineered to mitigate potential steric hindrance that the bulky DABCYL moiety might impose on substrate binding to the HIV-1 protease active site cleft, a design consideration not universally implemented across all HIV protease FRET substrates [2].

Spacer design
Class-level
γ-Abu linker
May reduce steric hindrance at protease active site
Functional relevance inferred; direct binding data to verify
FRET substrate design steric hindrance γ-aminobutyric acid spacer DABCYL EDANS HIV protease

Application Scenarios for DABCYL-GABA-SQNYPIVQ-EDANS


High-Throughput Screening of HIV-1 Protease Inhibitors

The 40.0-fold and 34.4-fold fluorescence quantum yield increase upon cleavage makes this substrate ideally suited for continuous kinetic monitoring in 96-well and 384-well plate formats for high-throughput screening of HIV-1 protease inhibitor candidates. The robust signal-to-background ratio enables reliable Z′-factor determination for assay quality assessment in large-scale compound library screens.

Enzyme Kinetics for HIV-1 Protease Variants

The validated kinetic parameters (kcat = 4.9 ± 0.2 s⁻¹; KM = 103 ± 8 μM; kcat/KM = 0.048 ± 0.004 μM⁻¹s⁻¹) [1] provide a benchmarked foundation for determining Michaelis-Menten parameters of HIV-1 protease variants, including drug-resistant clinical isolates. Laboratories procuring this substrate can directly apply these reference values for assay validation and cross-study comparability.

Continuous-Flow Assay for Automated Protease Monitoring

This substrate has been validated in continuous-flow FRET assay configurations for measuring HIV Protease Substrate 1 hydrolysis and inhibitor effects, achieving relative standard deviations below 3.7% for AEBSF inhibitor detection and below 9.6% for EDTA [2]. The compatibility with organic modifiers up to 30% (methanol, acetonitrile, DMSO) [2] supports integration into automated liquid handling and microfluidic platforms.

Drug Resistance Surveillance of HIV-1 Protease Mutants

The differential hydrolysis of this substrate by wild-type versus drug-resistant HIV-1 protease mutants has been quantitatively characterized in published virology studies . Procurement of this specific substrate ensures continuity with established resistance mutation phenotype datasets and enables direct comparison with historical literature values for resistance-associated amino acid substitutions.

Application
Selection Property
Validation Focus
Inhibitor screening (96/384-well)
Signal-to-background ratio
Z′-factor and assay robustness
Kinetic characterization of protease variants
Benchmarked kinetic parameters
Cross-study comparability and reference values
Automated continuous-flow monitoring
Organic modifier compatibility (≤30%)
Integration into liquid handling platforms
Drug resistance surveillance
Consistency with mutant phenotype datasets
Comparison with literature resistance substitution data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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